molecular formula C20H18N2O3S B2879691 3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one CAS No. 932300-91-9

3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one

Cat. No. B2879691
CAS RN: 932300-91-9
M. Wt: 366.44
InChI Key: HUPVXVAPKKWMOQ-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of research efforts aimed at synthesizing novel chemical entities with potential biological activities. For instance, studies on the synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles and derivatives thereof have shown antibacterial activity, demonstrating the compound's relevance in medicinal chemistry and drug discovery (А. А. Aghekyan et al., 2020). Additionally, the research on 1,2-Dithiol-3-thione analogs, including similar structural motifs, has investigated their effects on NAD(P)H:quinone reductase and glutathione levels, highlighting their chemoprotective properties (M. D. Long et al., 1986).

Anticancer Research

The pharmacophore hybridization approach has been utilized in the design of drug-like small molecules with anticancer properties, incorporating the structural framework of 3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one. This strategy aims at developing compounds with improved anticancer activity, as demonstrated by a study focusing on novel non-condensed pyrazoline-bearing hybrid molecules (I. Yushyn et al., 2022).

Corrosion Inhibition

The synthesized derivatives have been evaluated for their application in corrosion inhibition, specifically targeting the mitigation of mild steel corrosion in acidic environments. A study on pyran derivatives, including structures analogous to the subject compound, reported significant inhibition efficiency, demonstrating the compound's potential utility in protecting industrial materials (J. Saranya et al., 2020).

Pharmacological Evaluation

Research has also focused on the computational and pharmacological evaluation of novel derivatives for toxicity assessment, tumor inhibition, and the exploration of analgesic and anti-inflammatory actions. This includes studies on compounds bearing structural similarities to this compound, which have shown promising results in preclinical models (M. Faheem, 2018).

properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-14-4-3-5-16(12-14)22-11-10-21-19(20(22)24)26-13-18(23)15-6-8-17(25-2)9-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVXVAPKKWMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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